molecular formula C12H21NO2 B1489022 3-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one CAS No. 1343247-48-2

3-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one

Cat. No. B1489022
CAS RN: 1343247-48-2
M. Wt: 211.3 g/mol
InChI Key: SOEMAYUMORBKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one, commonly known as CPP, is a chemical compound that has been studied extensively in the field of scientific research. CPP is a cyclic amine that has been found to have a wide range of applications in laboratory experiments due to its unique properties. In

Scientific Research Applications

CPP has been used in a variety of scientific research applications. It has been used in the development of drugs, such as anti-depressants, and as a tool to study the effects of drugs on the brain. In addition, CPP has been used to study the effects of various hormones, such as insulin, on the body. CPP has also been used to study the effects of various drugs on the body, such as painkillers and anti-inflammatory drugs.

Mechanism of Action

CPP works by interacting with the serotonin transporter, which is responsible for transporting serotonin, a neurotransmitter, from one neuron to another. When CPP binds to the serotonin transporter, it prevents the transporter from functioning properly. This leads to an increase in the amount of serotonin in the brain, which can lead to a variety of effects, such as an increase in mood, improved sleep, and improved cognitive function.
Biochemical and Physiological Effects
CPP has been found to have a variety of biochemical and physiological effects. It has been found to increase serotonin levels in the brain, which can lead to an increase in mood and improved cognitive function. CPP has also been found to have anti-inflammatory effects, and to reduce pain and inflammation in the body. In addition, CPP has been found to have a neuroprotective effect, which can help protect the brain from damage caused by toxins and other environmental factors.

Advantages and Limitations for Lab Experiments

CPP has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high degree of purity. In addition, CPP has a wide range of applications in laboratory experiments, and it has been found to be safe and effective in a variety of studies. However, CPP also has some limitations. It is not as widely available as some other compounds, and it can be expensive to purchase. In addition, CPP can be toxic if ingested, and it can cause skin irritation if it comes into contact with the skin.

Future Directions

CPP has a wide range of potential applications in the field of scientific research. One potential future direction is the development of drugs that target the serotonin transporter and increase serotonin levels in the brain. This could potentially lead to the development of new drugs to treat depression and other mental health disorders. In addition, CPP could be used to study the effects of various hormones on the body, as well as the effects of various drugs on the body. Finally, CPP could be used to study the effects of various environmental toxins on the body, and to develop new ways to protect the body from damage caused by toxins.

properties

IUPAC Name

3-cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-11-7-8-13(9-11)12(15)6-5-10-3-1-2-4-10/h10-11,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEMAYUMORBKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
3-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.